molecular formula C15H15N3O3 B7016400 N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide

N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide

Cat. No.: B7016400
M. Wt: 285.30 g/mol
InChI Key: ILXQJVOWEOGGQY-UHFFFAOYSA-N
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Description

N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and an oxolane moiety

Properties

IUPAC Name

N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-13(19)16-11-6-3-5-10(9-11)14-17-15(21-18-14)12-7-4-8-20-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXQJVOWEOGGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Oxolane Moiety: : The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the oxadiazole intermediate.

  • Coupling with the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, using a boronic acid derivative of the phenyl group and a halogenated oxadiazole intermediate.

  • Formation of the Prop-2-enamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

  • Materials Science: : Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.

  • Organic Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group.

Uniqueness

N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is unique due to the combination of the oxadiazole ring and the oxolane moiety, which imparts specific chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

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